molecular formula C14H15NO4 B1394278 3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester CAS No. 1229623-82-8

3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester

Cat. No. B1394278
CAS RN: 1229623-82-8
M. Wt: 261.27 g/mol
InChI Key: OUTFTDYCBDAONA-UHFFFAOYSA-N
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Description

3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester, commonly known as O-methyl-O-desmethylvenlafaxine (O-MDV), is a derivative of the antidepressant drug venlafaxine. It is a metabolite of venlafaxine and is used in research laboratories to study the effects of venlafaxine on the brain and body. O-MDV is a serotonin-norepinephrine reuptake inhibitor and is believed to have similar effects to venlafaxine.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a core scaffold for the synthesis of a wide range of bioactive molecules. The indolin-3-one structure is a key intermediate in the total synthesis of various natural products and pharmaceuticals . Its reactivity allows for the construction of complex molecules with potential biological activities, including therapeutic agents.

Oxidative Cross-Dehydrogenative Coupling

The compound is utilized in oxidative cross-dehydrogenative coupling (CDC) reactions. This process is significant for the formation of C-C bonds in the synthesis of 2,2-disubstituted indolin-3-ones, which are prevalent in many bioactive compounds . The CDC reactions are valued for their high step- and atom-economy.

Antiviral and Antimicrobial Activities

Derivatives of this compound exhibit antiviral and antimicrobial properties. Research has shown that certain indole derivatives, which can be synthesized from this compound, have inhibitory activity against influenza A and other viruses . This makes it a valuable starting point for the development of new antiviral drugs.

Anti-inflammatory and Anticancer Properties

Indole derivatives, including those derived from Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate, have been found to possess anti-inflammatory and anticancer activities . These properties are being explored for the development of new treatments for various inflammatory conditions and cancers.

Enantioselective Bioreduction

The compound is used in enantioselective bioreduction processes to produce chiral molecules. This is important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety . The ability to control the stereochemistry of a molecule is crucial for the development of effective drugs.

properties

IUPAC Name

methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTFTDYCBDAONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
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3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
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3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
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3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
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3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester

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